molecular formula C8H8F2N2O B8164244 2-Fluoro-N-(2-fluoroethyl)pyridine-3-carboxamide

2-Fluoro-N-(2-fluoroethyl)pyridine-3-carboxamide

Cat. No.: B8164244
M. Wt: 186.16 g/mol
InChI Key: PPSFEICEPXSIFM-UHFFFAOYSA-N
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Description

2-Fluoro-N-(2-fluoroethyl)pyridine-3-carboxamide is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties. The presence of fluorine atoms in the molecule often imparts enhanced stability, lipophilicity, and bioavailability, making such compounds valuable in medicinal chemistry and other scientific research areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-(2-fluoroethyl)pyridine-3-carboxamide typically involves nucleophilic substitution reactions. Pyridines containing leaving groups such as halogens, sulfonates, or nitro groups in position 2 are often used as starting materials. Common nucleophiles include fluorides of alkaline metals, hydrofluoric acid, tetrabutylammonium fluoride, and fluoroboric acid .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve the use of high-temperature fluorination reactions. For example, the fluorination of pyridine by complex aluminum fluoride and copper fluoride at 450–500°C can yield a mixture of fluorinated pyridines .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(2-fluoroethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Fluorides of alkaline metals, hydrofluoric acid, tetrabutylammonium fluoride, and fluoroboric acid.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield fluorinated pyridines, while oxidation and reduction reactions can produce various oxidized or reduced derivatives .

Scientific Research Applications

2-Fluoro-N-(2-fluoroethyl)pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(2-fluoroethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and stability. This can lead to improved binding affinity and efficacy in various biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-N-(2-fluoroethyl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a fluoroethyl group enhances its stability and bioavailability compared to other fluorinated pyridines .

Properties

IUPAC Name

2-fluoro-N-(2-fluoroethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O/c9-3-5-12-8(13)6-2-1-4-11-7(6)10/h1-2,4H,3,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSFEICEPXSIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)C(=O)NCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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